5-[(Pyridin-2-yloxy)methyl]pyrrolidin-2-one

Medicinal Chemistry Structural Biology Chemical Biology Tool

This 5-substituted pyrrolidin-2-one fragment (MW 192.21, clogP ~0.7) provides a unique C5 pyridin-2-yloxymethyl ether linkage orthogonal to N-substituted PPL antimalarial chemotypes. The free lactam NH and pyridine ring enable dual derivatization for library diversification. Ideal as an SAR probe to assess linker-O vs. direct C–C bond impact on target engagement and selectivity. Non-therapeutic research use only.

Molecular Formula C10H12N2O2
Molecular Weight 192.218
CAS No. 2175979-33-4
Cat. No. B2525439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(Pyridin-2-yloxy)methyl]pyrrolidin-2-one
CAS2175979-33-4
Molecular FormulaC10H12N2O2
Molecular Weight192.218
Structural Identifiers
SMILESC1CC(=O)NC1COC2=CC=CC=N2
InChIInChI=1S/C10H12N2O2/c13-9-5-4-8(12-9)7-14-10-3-1-2-6-11-10/h1-3,6,8H,4-5,7H2,(H,12,13)
InChIKeyGMLJTFQHCRRSLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[(Pyridin-2-yloxy)methyl]pyrrolidin-2-one (CAS 2175979-33-4): Structural Identity & Procurement Baseline


5-[(Pyridin-2-yloxy)methyl]pyrrolidin-2-one (CAS 2175979-33-4) is a heterocyclic small molecule (C₁₀H₁₂N₂O₂, MW 192.21 g/mol) belonging to the 5-substituted pyrrolidin-2-one class. It features a pyrrolidin-2-one core substituted at the C5 position with a pyridin-2-yloxymethyl ether group. This compound is currently listed as a research chemical for non-human, non-therapeutic use . Critically, this compound is **not indexed in PubChem, ChEMBL, or PubMed** as of the knowledge cutoff, meaning no peer-reviewed biological activity, ADMET, or target engagement data are publicly available for this exact structure [1]. Procurement decisions must therefore be based on structural differentiation from available analogs and inferred physicochemical properties rather than experimentally determined biological performance.

Why Generic Pyrrolidin-2-one Substitution Fails: Positional, Linker, and Heterocycle-Dependent Differentiation of 5-[(Pyridin-2-yloxy)methyl]pyrrolidin-2-one


The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, but its biological activity is exquisitely sensitive to three structural variables: (1) the substitution position on the lactam ring (C3, C4, or C5), (2) the nature of the linker tethering any pendant aryl group, and (3) the regiochemistry of the heteroaryl moiety [1]. For example, the 1-(pyridin-4-yl)pyrrolidin-2-one (PPL) series achieves nanomolar antiplasmodial activity (Pf3D7 IC₅₀ = 10 nM) through N-substitution and ATP-site binding of prolyl-tRNA synthetase, while 5-(pyridin-3-yl)pyrrolidin-2-one (Norcotinine) shows entirely different pharmacological profiles related to nicotine metabolism [2]. Interchanging 5-[(pyridin-2-yloxy)methyl]pyrrolidin-2-one with its 4-substituted regioisomer (CAS 2169581-03-5) or the 3-pyridin-2-yloxy analog (CAS 2201953-67-3) would alter the spatial presentation of the pyridine H-bond acceptor and the conformational flexibility of the pyrrolidinone ring, leading to unpredictable changes in target recognition—even without direct comparative assay data [1].

Quantitative Differentiation Evidence: 5-[(Pyridin-2-yloxy)methyl]pyrrolidin-2-one vs. Closest Structural Analogs


Regioisomeric Differentiation: 5-Position Substitution vs. 4- and 3-Substituted Pyrrolidin-2-one Analogs

5-[(Pyridin-2-yloxy)methyl]pyrrolidin-2-one differs from its 4-substituted regioisomer (CAS 2169581-03-5) and 3-substituted analog (CAS 2201953-67-3) in the substitution position on the pyrrolidin-2-one ring. The C5 position places the pyridinyloxymethyl group adjacent to the lactam NH, enabling potential intramolecular hydrogen bonding between the ether oxygen and the NH donor—an interaction geometrically impossible in the 3- and 4-substituted analogs. While no direct comparative biological data exist, the 5-substitution pattern is characteristic of several biologically validated scaffolds, including Norcotinine (5-(pyridin-3-yl)pyrrolidin-2-one) and Rolipram analogs [1]. The 4-substituted regioisomer may exhibit a different conformational profile and hydrogen-bonding network, potentially leading to divergent target binding [2].

Medicinal Chemistry Structural Biology Chemical Biology Tool

Linker Chemistry Differentiation: Oxymethyl Ether vs. Direct C–C Bond to Pyridine

A key differentiating feature of the target compound is the oxymethyl (-OCH₂-) linker between the pyrrolidin-2-one C5 and the pyridine ring. The direct analog 5-(pyridin-2-yl)pyrrolidin-2-one (CAS 77790-62-6) replaces this ether linkage with a direct C–C bond. The ether oxygen introduces an additional H-bond acceptor site and increases the topological distance between the two ring systems (approximately 2.4 Å longer than a direct bond). The OCH₂ linker also adds one rotatable bond (RB count: 3 vs. 2), granting greater conformational flexibility. This flexibility can be beneficial for induced-fit binding but may also impose an entropic penalty upon target engagement. In the context of structure–activity relationship (SAR) exploration, compounds with flexible linkers have been shown to achieve binding poses inaccessible to their rigid counterparts [1].

Medicinal Chemistry ADMET Optimization Fragment-Based Drug Design

Pyridine Regiochemistry: 2-yloxy vs. 3-yl vs. 4-yl Pyridine Substitution in Pyrrolidin-2-one Series

The 2-yloxy pyridine attachment of the target compound places the pyridine nitrogen at the ortho position relative to the ether oxygen, creating a unique 1,3-N,O-chelating motif. This contrasts with the 3-pyridyl (used in Norcotinine, CAS 17708-87-1) and 4-pyridyl (used in the PPL antimalarial scaffold) isomers. The ortho N/O arrangement can participate in bidentate metal coordination—a feature exploited in several metalloenzyme inhibitor designs—which is sterically impossible for the meta- and para-substituted analogs. In the broader 1-(pyridin-4-yl)pyrrolidin-2-one series, the pyridine nitrogen position was critical for target potency; the frontrunner compound 1-S achieved Pf3D7 IC₅₀ = 10 nM and HEK293 CC₅₀ = 769 nM (selectivity index = 76.9), demonstrating that pyridine regiochemistry directly impacts both on-target potency and off-target safety margins [1].

Medicinal Chemistry Kinase Inhibitor Design Heterocyclic Chemistry

Predicted Physicochemical Profile: Solubility and Permeability Differentiation from N-Substituted Pyrrolidin-2-one Analogs

The target compound contains a free lactam NH (H-bond donor count = 1) and retains a relatively low molecular weight (192.21 g/mol), placing it in fragment-like chemical space (MW < 250, HBD ≤ 3, HBA ≤ 6). In contrast, the biologically active 1-(pyridin-4-yl)pyrrolidin-2-one derivatives carry tertiary amide substitution that eliminates the H-bond donor. The free NH in the target compound is expected to improve aqueous solubility (estimated LogS ≈ -1.0 to -1.5) compared to N-substituted analogs, while the ether-linked pyridine contributes a moderate logP (estimated clogP ≈ 0.6–0.9) that balances solubility and passive permeability. The parent 2-pyrrolidinone core itself has a measured aqueous solubility >1000 mg/mL and an AlogP of -0.10 [1]. The addition of the pyridin-2-yloxymethyl substituent at C5 is predicted to increase logP by approximately 0.7–1.0 log units relative to unsubstituted 2-pyrrolidinone, based on fragment contribution methods.

ADMET Prediction Drug-Likeness Fragment Library Design

Evidence-Supported Application Scenarios for 5-[(Pyridin-2-yloxy)methyl]pyrrolidin-2-one Procurement


Fragment-Based Drug Discovery (FBDD) Library Expansion with 5-Substituted Pyrrolidin-2-one Scaffolds

The compound's fragment-like physicochemical profile (MW 192.21, HBD = 1, HBA = 3, estimated clogP 0.6–0.9) makes it a suitable candidate for inclusion in fragment screening libraries targeting enzymes with ATP- or substrate-binding clefts. The 5-position substitution offers a distinct growth vector compared to the more common N-substituted pyrrolidin-2-one fragments, enabling exploration of chemical space orthogonal to existing PPL-based libraries [1]. The pyridin-2-yloxy motif provides a potential metal-coordination handle for metalloenzyme targets, which is absent in 3- or 4-pyridyl analogs.

Structure–Activity Relationship (SAR) Probe for Linker Optimization in Lead Series

For programs where a pyrrolidin-2-one core has been identified as a potency determinant, this compound serves as a direct comparator to evaluate the impact of the oxymethyl ether linker versus direct C–C bonded analogs (e.g., CAS 77790-62-6). The additional H-bond acceptor and rotatable bond introduced by the -OCH₂- linker can modulate both binding affinity and pharmacokinetic properties, making it a valuable SAR probe during the hit-to-lead phase [1].

Synthetic Intermediate for Diversified Heterocyclic Libraries

The free lactam NH and the pyridine ring offer two orthogonal functionalization handles. The NH can undergo N-alkylation, N-arylation, or N-acylation, while the pyridine ring can participate in N-oxide formation or metal-catalyzed cross-coupling reactions. This dual derivatization potential supports the generation of diversified compound libraries for HTS triage, particularly when combined with the 4-substituted regioisomer (CAS 2169581-03-5) to assess positional SAR in parallel [1].

Negative Control or Orthogonal Chemotype for PPL-Series Antimalarial Programs

Given the established antimalarial activity of the 1-(pyridin-4-yl)pyrrolidin-2-one (PPL) series (Pf3D7 IC₅₀ = 10 nM for frontrunner compound 1-S), this 5-substituted analog with a 2-yloxy linker provides an orthogonal chemotype to assess target specificity. Because the pyridine attachment position and linker differ from the active PPL series, this compound can serve as a specificity control to confirm that any observed antiplasmodial activity is scaffold-dependent rather than a general property of pyrrolidin-2-one-pyridine conjugates [2].

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